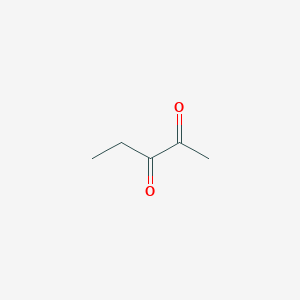

2,3-Pentanedione

説明

特性

IUPAC Name |

pentane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMFJUDUGYTVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051435 | |

| Record name | 2,3-Pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS], yellow to green liquid with a penetrating, buttery odour on dilution, Yellow to green-yellow liquid with a buttery odor. | |

| Record name | 2,3-Pentanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Pentadione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

109.9 °C, 230-234 °F | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

19 °C (66 °F) - open cup, 66 °F | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 6.67X10+4 at 15 °C, Miscible with ethanol, diethyl ether, and acetone, 66.7 mg/mL at 15 °C, insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils, 1 ml in 3 ml 50% alcohol (in ethanol) | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Pentadione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979-0.985 | |

| Record name | 2,3-Pentadione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

21.4 [mmHg], 2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/, 2.67 kPa | |

| Record name | 2,3-Pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow liquid, Yellow to yellow-green liquid | |

CAS No. |

600-14-6 | |

| Record name | 2,3-Pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pentanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WBE45SCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-52 °C, -61.6 °F | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

科学的研究の応用

Flavoring and Fragrance Industry

Overview:

2,3-Pentanedione is widely used as a flavoring agent in the food industry. Its buttery and creamy taste enhances the overall flavor profile of various products.

Applications:

- Used in baked goods, dairy products, and beverages.

- Acts as a substitute for diacetyl in flavor formulations due to similar sensory properties but with potentially reduced toxicity.

Case Study:

A study conducted on workers in facilities using this compound revealed that while it served as a safer alternative to diacetyl, there were still significant reports of respiratory issues among employees exposed to high concentrations over extended periods .

Pharmaceuticals

Overview:

In the pharmaceutical sector, this compound serves as an intermediate in synthesizing various compounds.

Applications:

- Facilitates the development of new medications by acting as a building block for complex organic molecules.

- Utilized in drug formulations due to its ability to enhance solubility and bioavailability.

Case Study:

Research highlighted its role in developing anti-inflammatory drugs where its diketone structure contributed to the activity of the final compounds .

Chemical Synthesis

Overview:

this compound is valued in organic chemistry for its versatility as a building block.

Applications:

- Used in synthesizing metal complexes and polymers.

- Acts as a chelating agent in various industrial applications.

Data Table: Synthesis Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Essential for creating diverse chemical structures |

| Metal Complex Synthesis | Formation of coordination compounds | Important in catalysis and materials science |

| Polymer Development | Enhancing properties of materials | Used in coatings and plastics |

Analytical Chemistry

Overview:

In analytical chemistry, this compound is employed for detecting and quantifying metal ions.

Applications:

- Utilized in spectrophotometric methods for environmental monitoring.

- Important for quality control processes in various industries.

Case Study:

A study demonstrated its effectiveness in detecting trace metal contaminants in water samples using spectrophotometry techniques .

Toxicological Studies

Overview:

While this compound has beneficial applications, it also poses health risks that have been extensively studied.

Toxicity Insights:

- Exposure can lead to respiratory issues similar to those caused by diacetyl.

- Studies show significant lung function decrements associated with prolonged exposure .

Data Table: Toxicity Findings

| Study Type | Findings | Implications |

|---|---|---|

| Inhalation Studies | Lung damage observed in animal models | Raises concerns about occupational safety |

| Epidemiological Studies | Correlation between exposure and lung function decline | Need for strict exposure limits |

作用機序

2,3-ペンタンジオンの作用機序には、さまざまな分子標的との相互作用が含まれます。

類似の化合物:

ジアセチル(2,3-ブタンジオン): 似たようなフレーバー特性を持っていますが、毒性がより高い別のジケトンです.

アセトイン: バターのような風味が弱く、フレーバー剤として使用される関連化合物.

2,4-ペンタンジオン(アセチルアセトン): 反応性と用途が異なるジケトンであり、溶媒として、および金属錯体の合成に使用されます.

独自性: 2,3-ペンタンジオンは、ジアセチルと比較して、フレーバーの強さと低毒性のバランスが取れている点が特徴です。 さまざまな化学反応における汎用性と複数の業界での用途も、それを同様の化合物から際立たせています .

類似化合物との比較

Diacetyl (2,3-Butanedione): Another diketone with similar flavoring properties but higher toxicity.

Acetoin: A related compound used as a flavoring agent with a less intense buttery flavor.

2,4-Pentanedione (Acetylacetone): A diketone with different reactivity and applications, often used as a solvent and in the synthesis of metal complexes.

Uniqueness: 2,3-Pentanedione is unique due to its balance of flavor intensity and lower toxicity compared to diacetyl. Its versatility in various chemical reactions and applications in multiple industries also sets it apart from similar compounds .

生物活性

2,3-Pentanedione, also known as acetylacetone, is a diketone compound that has gained attention for its biological activity, particularly in terms of toxicity and potential therapeutic applications. This article explores the biological effects of this compound, focusing on its cytotoxicity, neurotoxicity, and implications in bacterial signaling.

This compound has the following chemical structure:

- Molecular Formula : C5H8O2

- Molar Mass : 100.12 g/mol

- CAS Number : 573-96-4

Respiratory and Olfactory Toxicity

Research indicates that inhalation of this compound can lead to significant respiratory and olfactory toxicity. A study involving rats demonstrated that exposure to this compound resulted in necrotizing rhinitis, tracheitis, and bronchitis. The study compared the effects of this compound with diacetyl and found that both compounds exhibited similar short-term toxicities. Notably, inhalation exposure led to:

- Activation of caspase-3 in olfactory nerve bundles.

- Increased expression of inflammatory markers such as IL-6 and inducible nitric oxide synthase (NOS)-2 in various brain regions.

- Decreased expression of vascular endothelial growth factor A (VEGF-A) in the olfactory bulb and other brain areas.

Table 1 summarizes the target and actual concentrations used in the study:

| Compound | Target Concentration (ppm) | Actual Concentration (ppm) |

|---|---|---|

| Diacetyl | 240 | 240.3 ± 0.26 |

| This compound | 120 | 111.7 ± 0.12 |

| This compound | 240 | 241.2 ± 0.15 |

| This compound | 320 | 318.4 ± 0.17 |

| This compound | 360 | 354.2 ± 0.20 |

This data indicates that even at lower concentrations, significant toxic effects can occur .

Neurotoxicity

In addition to respiratory effects, studies have indicated neurotoxic potential associated with this compound exposure. The activation of caspase-3 suggests apoptosis in olfactory neurons due to oxidative stress induced by the compound. The neurotoxic effects were further supported by gene expression changes observed in the brain following exposure .

Bacterial Signaling

Interestingly, a derivative of this compound known as (S)-4,5-dihydroxy-2,3-pentanedione (DPD) plays a role in bacterial communication as an autoinducer for quorum sensing among various bacterial species. DPD is synthesized by bacteria through a series of enzymatic reactions involving LuxS and is crucial for biofilm formation and interspecies signaling.

Case Study: Salmonella typhimurium

A study highlighted the synthesis of DPD and its ability to rescue biofilm formation in a luxS mutant strain of Salmonella typhimurium. The results demonstrated that while synthetic DPD could restore some signaling pathways related to biofilm formation, it could not fully compensate for the loss of luxS activity when expressed under different promoter conditions .

Inflammatory Response

In vitro studies have shown that exposure to this compound can increase IL-8 secretion from human airway epithelial cells. This suggests a potential role in mediating inflammatory responses associated with respiratory conditions .

準備方法

Vapor-Phase Catalytic Dehydration

The vapor-phase dehydration of lactic acid over solid catalysts represents the most scalable and economically viable route to this compound. This method involves passing lactic acid vapors over a heated catalyst bed, where simultaneous dehydration and condensation reactions occur.

Catalyst Composition and Performance

Cesium- and potassium-based catalysts dominate this process due to their ability to balance acidic and basic sites, which minimizes side reactions such as acrylic acid formation. For example, cesium-doped hydroxyapatite (Cs-HAp) achieves a this compound yield of 58% at 300°C, attributed to its synergistic acid-base properties. Similarly, potassium phosphate-supported silica-alumina catalysts yield 45–50% this compound at 280°C, with selectivity exceeding 70%.

Table 1: Comparative Performance of Catalysts in Lactic Acid Conversion

Reaction Mechanism and By-Product Formation

The reaction proceeds via a keto-enol tautomerization pathway, where lactic acid first dehydrates to form acetol (hydroxyacetone), which subsequently undergoes condensation to yield this compound. Competing pathways produce acrylic acid (via decarboxylation) and acetaldehyde (via fragmentation), necessitating precise control of residence time and temperature. At contact times below 3 seconds, this compound selectivity improves by 15–20% due to reduced secondary reactions.

Separation and Purification Techniques

Azeotropic Distillation

The separation of this compound from reaction mixtures is complicated by its high boiling point (162°C) and miscibility with water. The patented azeotropic distillation process (US5731471A) resolves this by exploiting the water-2,3-pentanedione azeotrope, which distills at 80–90°C and separates into two phases upon cooling.

Table 2: Efficiency of Azeotropic Distillation vs. Conventional Methods

| Method | Purity (%) | Energy Consumption (kWh/kg) | Recovery Rate (%) |

|---|---|---|---|

| Azeotropic Distillation | 93 | 1.2 | 89 |

| Fractional Distillation | 85 | 2.5 | 75 |

This method reduces energy consumption by 52% compared to fractional distillation and achieves a purity of 93%, suitable for food-grade applications.

Alternative Synthesis Routes

Multistep Chemical Synthesis

Traditional synthesis involves the oxidation of 2-pentanol or condensation of acetylacetone derivatives. However, these methods suffer from low yields (25–35%) and require hazardous reagents like chromium oxides, limiting their industrial adoption.

Recovery from Dairy By-Products

This compound occurs naturally in fermented dairy products, and extraction via steam distillation has been explored. While environmentally benign, this method yields <0.1% this compound per kilogram of whey, rendering it economically unfeasible for large-scale production.

Industrial-Scale Process Optimization

Reactor Design and Process Parameters

Fixed-bed reactors with ceramic supports (surface area: 1–500 m²/g) are preferred for continuous operation. Optimal conditions include:

-

Temperature: 250–370°C (280–300°C ideal)

-

Pressure: 0.1–10 MPa (atmospheric preferred)

Table 3: Impact of Temperature on Product Distribution

| Temperature (°C) | This compound Yield (%) | Acrylic Acid Yield (%) |

|---|---|---|

| 250 | 32 | 18 |

| 300 | 58 | 12 |

| 350 | 41 | 29 |

Higher temperatures favor decarbonylation reactions, increasing acrylic acid yields at the expense of this compound.

Environmental and Economic Considerations

Carbon Efficiency and Waste Reduction

The catalytic process converts 60–70% of lactic acid carbon into this compound, with the remainder forming CO/CO₂ (15–20%) and water-soluble by-products (10–15%). Life-cycle analyses indicate a 40% reduction in greenhouse gas emissions compared to petrochemical routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。